![molecular formula C20H25FN2O B14379165 N-Butyl-N'-(2,4-dimethylphenyl)-N-[(4-fluorophenyl)methyl]urea CAS No. 88451-19-8](/img/structure/B14379165.png)
N-Butyl-N'-(2,4-dimethylphenyl)-N-[(4-fluorophenyl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-N’-(2,4-dimethylphenyl)-N-[(4-fluorophenyl)methyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structural features of this compound, such as the presence of butyl, dimethylphenyl, and fluorophenyl groups, contribute to its distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N’-(2,4-dimethylphenyl)-N-[(4-fluorophenyl)methyl]urea typically involves the reaction of appropriate amines with isocyanates or carbamoyl chlorides. The reaction conditions may include:
Solvent: Common solvents like dichloromethane or toluene.
Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N’-(2,4-dimethylphenyl)-N-[(4-fluorophenyl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-Butyl-N’-(2,4-dimethylphenyl)-N-[(4-fluorophenyl)methyl]urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Similar Compounds
- N-Butyl-N’-(2,4-dimethylphenyl)urea
- N-Butyl-N’-(4-fluorophenyl)urea
- N-[(4-Fluorophenyl)methyl]-N’-(2,4-dimethylphenyl)urea
Uniqueness
N-Butyl-N’-(2,4-dimethylphenyl)-N-[(4-fluorophenyl)methyl]urea is unique due to the combination of butyl, dimethylphenyl, and fluorophenyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and potential biological activity, which may not be present in similar compounds.
Properties
CAS No. |
88451-19-8 |
|---|---|
Molecular Formula |
C20H25FN2O |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-butyl-3-(2,4-dimethylphenyl)-1-[(4-fluorophenyl)methyl]urea |
InChI |
InChI=1S/C20H25FN2O/c1-4-5-12-23(14-17-7-9-18(21)10-8-17)20(24)22-19-11-6-15(2)13-16(19)3/h6-11,13H,4-5,12,14H2,1-3H3,(H,22,24) |
InChI Key |
FYJZIEOXIUJYPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC1=CC=C(C=C1)F)C(=O)NC2=C(C=C(C=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphonic acid, [1-(2-furanyl)-3-oxobutyl]-, diethyl ester](/img/structure/B14379083.png)
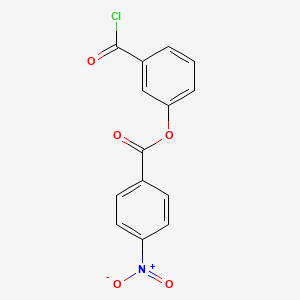
![[1-(Pentyloxy)-1-phenylethyl]phosphonic acid](/img/structure/B14379089.png)
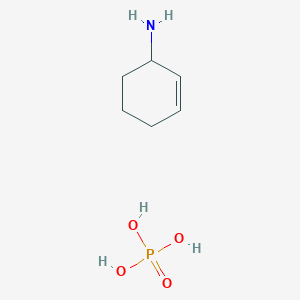
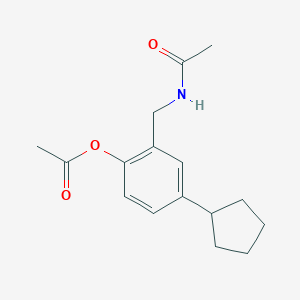
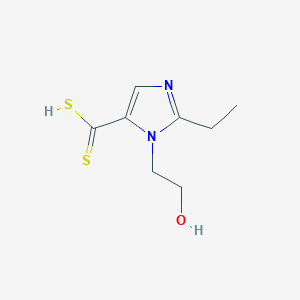
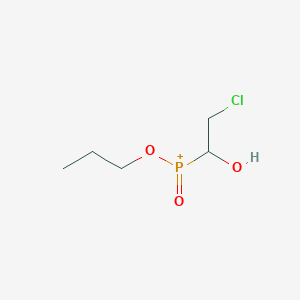
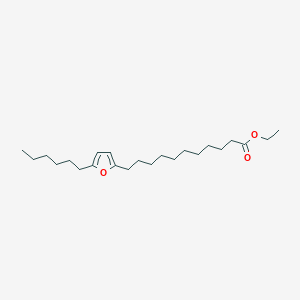
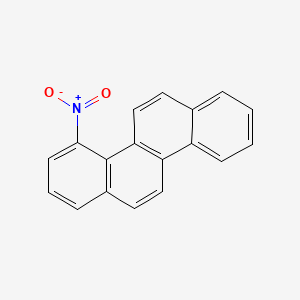
![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]-4-methylpiperidine](/img/structure/B14379128.png)
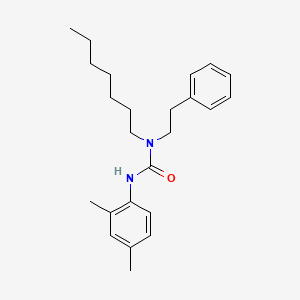
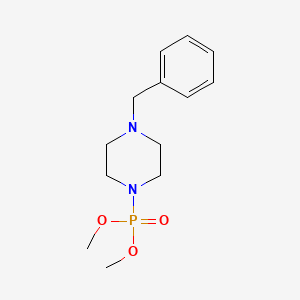
![1-[(But-2-en-1-yl)oxy]-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one](/img/structure/B14379143.png)

